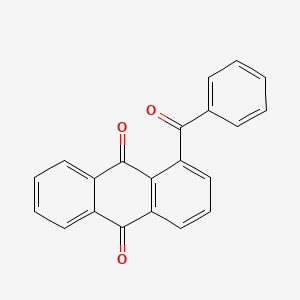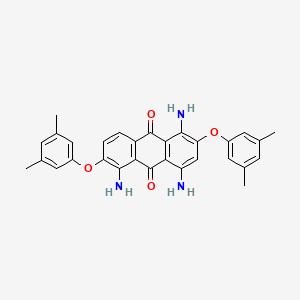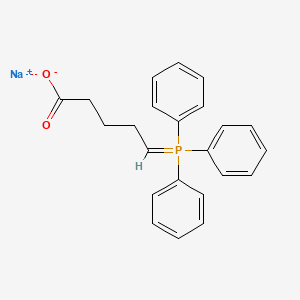
Sodium 5-(triphenylphosphoranylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(triphenylphosphoranylidene)pentanoate is a chemical compound with the molecular formula C23H22NaO2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-(triphenylphosphoranylidene)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pentanoate derivatives.
Applications De Recherche Scientifique
Sodium 5-(triphenylphosphoranylidene)pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways include interactions with enzymes and other biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Sodium 5-(diphenylphosphoranylidene)pentanoate
- Sodium 5-(methylphosphoranylidene)pentanoate
- Sodium 5-(ethylphosphoranylidene)pentanoate
Comparison: Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to the presence of three phenyl groups attached to the phosphorus atom, which provides steric hindrance and electronic effects that influence its reactivity. Compared to similar compounds with fewer or different substituents, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C23H22NaO2P |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1 |
Clé InChI |
BVMLGZLXLPSMCM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
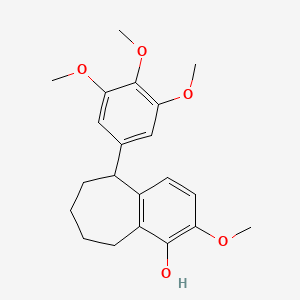
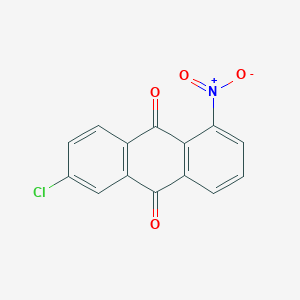
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)


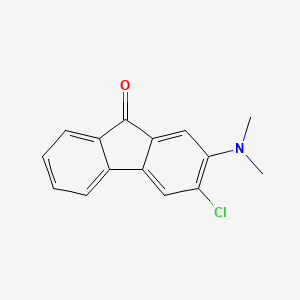
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
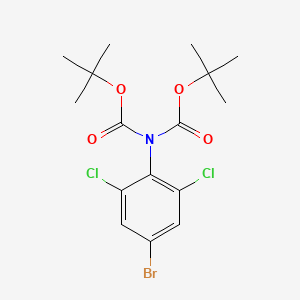
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

